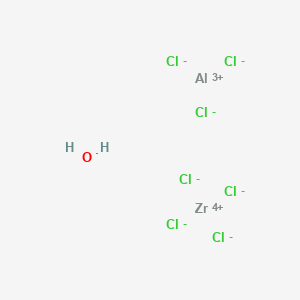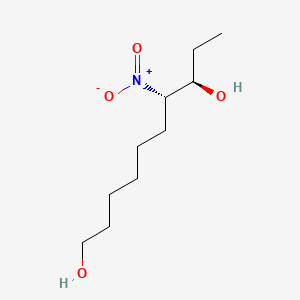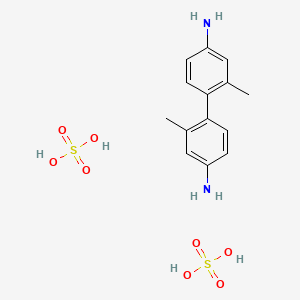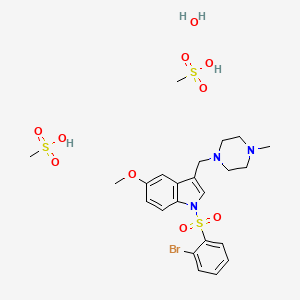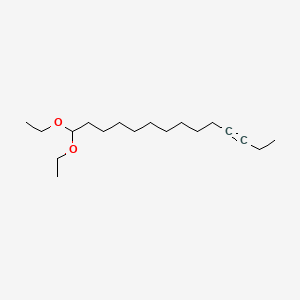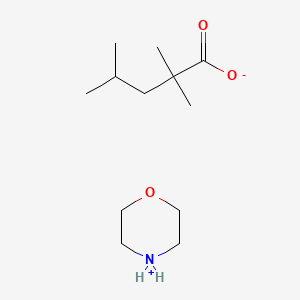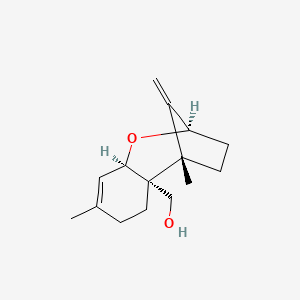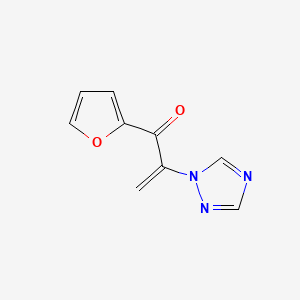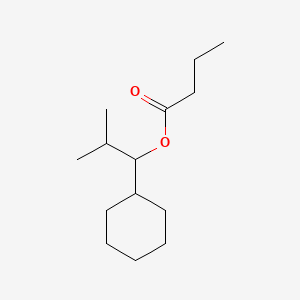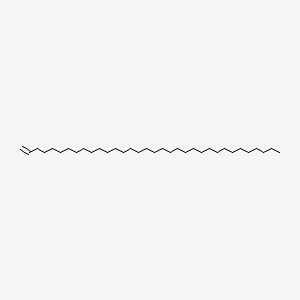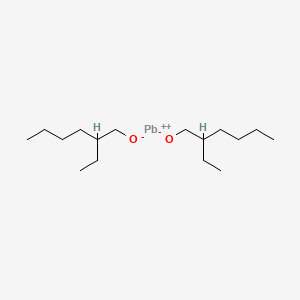
Lead bis(2-ethylhexanolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead bis(2-ethylhexanolate) is an organometallic compound with the chemical formula ( \text{Pb(C}8\text{H}{15}\text{O}_2)_2 ). It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a catalyst and stabilizer. This compound is typically a yellowish liquid that is insoluble in water but soluble in organic solvents like ethyl ether and benzene .
Métodos De Preparación
Lead bis(2-ethylhexanolate) can be synthesized through the reaction of lead monoxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene. The general reaction is as follows:
[ \text{PbO} + 2 \text{C}8\text{H}{15}\text{O}_2\text{H} \rightarrow \text{Pb(C}8\text{H}{15}\text{O}_2)_2 + \text{H}_2\text{O} ]
In industrial settings, this compound is produced by reacting lead tetraacetate with 2-ethylhexanoic acid under controlled conditions .
Análisis De Reacciones Químicas
Lead bis(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include sodium naphthalide for reduction and strong oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Lead bis(2-ethylhexanolate) has several scientific research applications:
Biology: It is used in the preparation of lead-based compounds for biological studies.
Medicine: It is explored for its potential use in medical imaging and diagnostic applications.
Industry: It is widely used in the coating industry as a drier, promoting the oxidation and polymerization of drying oils.
Mecanismo De Acción
The mechanism of action of lead bis(2-ethylhexanolate) involves its ability to promote oxidation and polymerization reactions. In the coating industry, it accelerates the drying process of paints by promoting the oxidation of drying oils. In the plastic industry, it inhibits the thermal degradation of PVC by stabilizing the polymer chains .
Comparación Con Compuestos Similares
Lead bis(2-ethylhexanolate) is similar to other lead-based compounds such as lead naphthenate and lead acetate. it is unique due to its specific solubility properties and its effectiveness as a catalyst and stabilizer in various industrial processes. Similar compounds include:
Lead naphthenate: Used as a drier in paints and coatings.
Lead acetate: Used in the production of other lead compounds and as a mordant in dyeing processes.
Lead stearate: Used as a stabilizer in the plastic industry
Lead bis(2-ethylhexanolate) stands out due to its specific applications in the synthesis of intermetallic nanoparticles and its role in promoting the stability of PVC.
Propiedades
Número CAS |
93840-04-1 |
|---|---|
Fórmula molecular |
C16H34O2Pb |
Peso molecular |
465 g/mol |
Nombre IUPAC |
2-ethylhexan-1-olate;lead(2+) |
InChI |
InChI=1S/2C8H17O.Pb/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
Clave InChI |
IUNOSRQOHMZWDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


